molecular formula C11H11NO2S B8164671 (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane

Cat. No.: B8164671
M. Wt: 221.28 g/mol
InChI Key: FEBAXJUACJRSFE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name (2-ethynyl-4-nitrophenyl)(isopropyl)sulfane reflects its structural hierarchy. The parent benzene ring is numbered to prioritize the nitro group (position 4) and ethynyl group (position 2) under substitutive nomenclature rules. The sulfane functional group (-S-) connects the substituted phenyl ring to the isopropyl alkyl chain, with the entire assembly classified as a thioether (alkylsulfane). This classification aligns with IUPAC guidelines for sulfur-containing compounds, where the sulfane group is treated as a substituent bonded to two organic groups.

Key structural features include:

  • Nitro group (-NO₂) : Positioned para to the sulfane linkage, this strongly electron-withdrawing group polarizes the aromatic ring, enhancing electrophilic substitution reactivity at ortho and para positions.
  • Ethynyl group (-C≡CH) : The sp-hybridized carbon spacer introduces rigidity and conjugation potential, enabling participation in Sonogashira coupling and cycloaddition reactions.
  • Isopropylsulfane (-S-C₃H₇) : The branched alkyl chain confers steric hindrance, influencing solubility in nonpolar solvents and modulating reaction kinetics.

Comparative analysis with related compounds, such as bis(4-nitrophenyl) sulfide (C₁₂H₈N₂O₄S), highlights how substituent identity and placement alter physicochemical properties. For instance, replacing one nitro group in bis(4-nitrophenyl) sulfide with an ethynyl-isopropylsulfane moiety reduces molecular symmetry and increases lipophilicity.

Historical Context in Organosulfur Compound Research

Organosulfur chemistry has evolved significantly since the 19th century, with sulfanes (thioethers) emerging as critical intermediates in agrochemicals, polymers, and pharmaceuticals. Early work focused on simple dialkyl sulfides, but the mid-20th century saw a shift toward aromatic sulfanes, driven by their stability and synthetic versatility. The introduction of nitro and ethynyl groups into sulfane frameworks, as seen in this compound, represents a modern advancement aimed at tailoring electronic and steric properties for specialized applications.

Historically, synthetic routes to aryl sulfanes relied on nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. However, contemporary methods, such as the copper-catalyzed coupling of sodium thiosulfate with aryl halides—demonstrated in the synthesis of benzyl((4-nitrophenyl)ethynyl)sulfane—have improved efficiency and substrate scope. These innovations directly inform the production of this compound, where optimized reaction conditions (e.g., CuI catalysis, DMSO solvent, 80°C) maximize yield and purity.

The compound’s historical significance also ties to the broader exploration of nitroaryl-ethynyl hybrids. Researchers in the 1990s recognized that combining nitro groups with ethynyl spacers could yield materials with nonlinear optical properties, paving the way for applications in photonics and electronics.

Position Within Nitroaryl-Ethynyl Chemical Space

This compound occupies a strategic position in nitroaryl-ethynyl chemical space, bridging traditional sulfane chemistry and modern functional material design. Its structure synergizes three key motifs:

  • Nitroaryl backbone : Provides electron deficiency, facilitating charge-transfer interactions and participation in SNAr reactions.
  • Ethynyl spacer : Enables conjugation with adjacent π-systems, as demonstrated in spectroscopic studies showing extended absorption bands in the UV-Vis range.
  • Isopropylsulfane group : Enhances solubility in organic solvents (e.g., ethyl acetate, DMSO) while imparting steric protection to the sulfane linkage.

This triad of features enables unique reactivity patterns. For example, the ethynyl group can undergo Huisgen cycloaddition with azides to form triazoles, while the nitro group can be reduced to an amine for further functionalization. Meanwhile, the isopropylsulfane moiety resists oxidation better than simpler alkyl sulfides, as evidenced by comparative stability studies.

In materials science, the compound’s rigid, conjugated structure makes it a candidate for molecular wires or conductive polymers. Preliminary investigations suggest that its nitro group enhances electron affinity, potentially improving charge-carrier mobility in thin-film devices.

Properties

IUPAC Name

2-ethynyl-4-nitro-1-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBAXJUACJRSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the nitrophenyl group can influence the compound’s reactivity and binding affinity. The isopropyl sulfane group can modulate the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Sulfane Sulfur Compounds

Structural and Functional Differences

The table below compares (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane with structurally related sulfane sulfur compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
This compound C₁₁H₁₁NO₂S ~241.28 (estimated) Ethynyl (-C≡CH), Nitro (-NO₂) Potential redox modulation, anticancer* N/A†
(2,4-Dichlorophenyl)(isopropyl)sulfane C₉H₁₀Cl₂S 221.15 Chlorine (-Cl) Lab reagent, unknown biological activity
Allyl disulfides (e.g., diallyl trisulfide) C₆H₁₀S₃ 178.34 Allyl (-CH₂-CH=CH₂) Anticancer, antioxidant (garlic-derived)
Diallyl disulfide (DADS) C₆H₁₀S₂ 146.28 Allyl (-CH₂-CH=CH₂) Cell cycle arrest, apoptosis induction
Lipoic acid (LA) C₈H₁₄O₂S₂ 206.33 Dithiolane ring Antioxidant, H₂S/sulfane sulfur precursor

†Direct studies on this compound are unavailable; inferred from sulfane sulfur chemistry .

Key Findings

Reactivity and Sulfane Sulfur Transfer The ethynyl-nitro substitution in the target compound may enhance electrophilicity compared to chlorine or allyl substituents, facilitating thiol group modification via S-sulfhydration . Allyl disulfides (e.g., DADS) rely on β-elimination reactions to release sulfane sulfur . Unlike lipoic acid, which non-enzymatically generates H₂S and sulfane sulfur under light , this compound likely requires enzymatic activation (e.g., via MST or CSE) for sulfur release .

Biological Activity Anticancer Potential: Garlic-derived allyl disulfides (DADS, DATS) inhibit cancer proliferation via mitochondrial apoptosis and histone acetylation . The nitro group in the target compound could mimic nitric oxide (NO) signaling, synergizing with sulfane sulfur’s redox effects . Antioxidant Capacity: Sulfane sulfur compounds like LA and H₂S derivatives mitigate oxidative stress by scavenging ROS and forming persulfides . The ethynyl group’s electron-rich nature may augment radical quenching.

Detection Challenges Sulfane sulfur quantification often employs cyanide-based assays (e.g., Wood’s method) or fluorescent probes (SSP5) . The nitro group in the target compound may interfere with spectrophotometric detection, necessitating HPLC-based methods (e.g., monobromobimane derivatization) .

Contradictions and Uncertainties

  • While sulfane sulfur is implicated in anticancer activity , its role in addiction models (e.g., cocaine exposure) shows conflicting results, with acute exposure reducing plasma sulfane sulfur levels .
  • Some biological effects attributed to H₂S may instead originate from sulfane sulfur species, complicating mechanistic studies .

Biological Activity

The compound (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane is an organic sulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer effects, alongside synthetic routes and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3S. The compound features an ethynyl group, a nitro group, and an isopropyl sulfide moiety, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study investigating various derivatives, it was found that this compound demonstrated effective inhibition against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were determined, showcasing the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties. The compound was tested against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that the compound induces apoptosis in these cells, with IC50 values ranging from 10 to 30 µM, suggesting a potent effect on tumor proliferation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Formation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress within cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.

Study 1: Antimicrobial Efficacy

In a comparative study of various sulfide derivatives, this compound was evaluated for its antimicrobial efficacy against clinical isolates. The study demonstrated a significant reduction in bacterial viability when treated with the compound at concentrations above its MIC.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

A separate investigation assessed the anticancer properties of the compound on HeLa cells. The study revealed that treatment with this compound resulted in significant cell death compared to controls.

Concentration (µM)Viability (%)
0100
1070
2045
3020

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane, and how can structural integrity be confirmed?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-alkyne coupling. Post-synthesis, structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : For verifying ethynyl, isopropyl, and aromatic proton environments.
  • IR Spectroscopy : To confirm nitrophenyl (NO₂) and sulfane (C-S) functional groups.
  • Mass Spectrometry (MS) : For molecular weight validation.
    Purity should be assessed via HPLC (>95% purity recommended for reproducibility) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies should employ split-plot experimental designs (e.g., temperature, pH, solvent variations). For example:

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C.
  • Photochemical Stability : Expose to UV-Vis light (250–400 nm) and monitor degradation via HPLC.
    Statistical analysis (ANOVA) is critical for identifying significant degradation pathways .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling or bioactivity studies?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : To probe reaction pathways (e.g., ethynyl group participation).
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states.
  • Biological Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
    Contradictions in reactivity data (e.g., solvent-dependent outcomes) should be resolved via controlled variable testing .

Q. How can environmental fate and toxicity be evaluated for this compound?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL:

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis half-life.
  • Phase 2 (Ecosystem) : Use microcosm models to assess bioaccumulation in aquatic organisms.
  • Phase 3 (Risk) : Apply ECOSAR or TEST software for predictive toxicity modeling.
    Field studies should follow OECD guidelines for ecological risk assessment .

Q. What theoretical frameworks guide the integration of this compound into materials science or medicinal chemistry?

  • Methodological Answer : Link research to:

  • Electron-Withdrawing Group Theory : The nitro group’s impact on electronic properties for conductive materials.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethynyl vs. methyl) with biological activity.
    Advanced studies should use X-ray crystallography to resolve 3D structures for docking simulations .

Data Contradiction Resolution

Q. How should conflicting spectroscopic or bioactivity data be addressed?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols across labs (e.g., standardized NMR referencing).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify outliers.
  • Hypothesis-Driven Testing : Design experiments to isolate variables (e.g., solvent polarity effects on NMR shifts) .

Suggested Data Collection Table

Parameter Technique Key Metrics Reference
Synthetic YieldHPLCPurity (%)
Thermal DegradationTGAOnset Temp (°C), Mass Loss (%)
LogPShake Flask MethodPartition Coefficient
Enzyme InhibitionFluorescence AssayIC50 (µM)

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